molecular formula C9H9BrO B1268501 trans-2-Bromo-2,3-dihydro-1H-inden-1-ol CAS No. 10368-44-2

trans-2-Bromo-2,3-dihydro-1H-inden-1-ol

Cat. No. B1268501
CAS RN: 10368-44-2
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-RKDXNWHRSA-N
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Description

Synthesis Analysis

The stereoisomers of "trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" have been synthesized using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques. Lipases from Burkholderia cepacia and Candida Antarctica B have been effective biocatalysts for its esterification with isopropylidene acetate, establishing the configurations of its stereoisomers (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Molecular Structure Analysis

The molecular structure of "trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" and its stereoisomers has been detailed through techniques like X-ray diffraction and NMR, providing insights into its configurational and conformational properties. The absolute configurations of its stereoisomers have been determined, contributing to our understanding of its structural aspects and reactivity (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Chemical Reactions and Properties

"trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" undergoes various chemical reactions due to the presence of functional groups like the bromo and hydroxyl groups. These reactions include enzymatic kinetic resolutions and esterifications, which are pivotal in the synthesis of its stereoisomers and derivatives. The compound's reactivity is significantly influenced by its stereochemistry (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used as an intermediate in the synthesis of biologically active compounds . All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols were synthesized .

Methods of Application or Experimental Procedures

The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .

Results or Outcomes

The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .

Retinoic Acid Receptor α Agonists

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized . These compounds exhibited moderate RARα binding activity and potent antiproliferative activity .

Methods of Application or Experimental Procedures

The use of receptor binding, cell proliferation and cell differentiation assays demonstrated the activity of these compounds .

Results or Outcomes

In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

Antibacterial and Antifungal Studies

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives, which include trans-2-Bromo-2,3-dihydro-1H-inden-1-ol, have been synthesized and studied for their antibacterial and antifungal properties .

Methods of Application or Experimental Procedures

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

Results or Outcomes

Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were synthesized .

Methods of Application or Experimental Procedures

The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .

Results or Outcomes

The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .

Synthesis of Halo-Aryl and Heterocyclic Tagged 2,3-Dihydro-1H-Inden-1-One Candidates

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates, which include trans-2-Bromo-2,3-dihydro-1H-inden-1-ol, have been synthesized .

Methods of Application or Experimental Procedures

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results or Outcomes

The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were synthesized .

Methods of Application or Experimental Procedures

The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates .

Results or Outcomes

The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .

Future Directions

The future directions of “trans-2-Bromo-2,3-dihydro-1H-inden-1-ol” could involve further exploration of its potential as an intermediate in the synthesis of biologically active compounds . More research could be conducted to understand its chemical reactions and mechanism of action.

properties

IUPAC Name

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESDSDXFLYAKZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Bromo-2,3-dihydro-1H-inden-1-ol

Synthesis routes and methods

Procedure details

This was prepared from indene according to the known procedure. The n.m.r. spectrum in deuteriochloroform confirmed that the product was trans-2-bromoindan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
3
Citations
DV Prysiazhnuk, EB Rusanov… - Synthetic …, 2021 - Taylor & Francis
All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were …
Number of citations: 3 www.tandfonline.com
GH Lovett - 2021 - search.proquest.com
The development of innovative catalytic methods has given rise to unprecedented synthetic organic transformations, which facilitate the assembly of complex molecular architectures. …
Number of citations: 0 search.proquest.com
U Farooq, S Schäfer, DM Freudendahl, T Wirth - Synthesis, 2010 - thieme-connect.com
The synthesis of enantiomerically pure iodoarenes and their application to the α-oxysulfonylation of propiophenone, and the lactonization of 5-oxo-5-phenylpentanoic acid using …
Number of citations: 11 www.thieme-connect.com

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